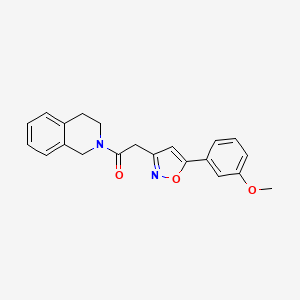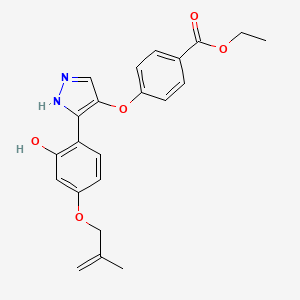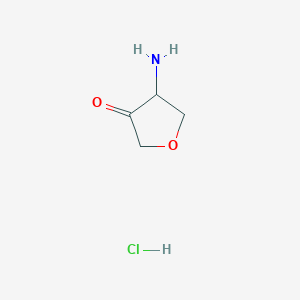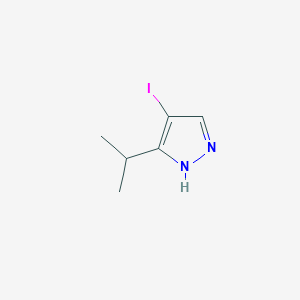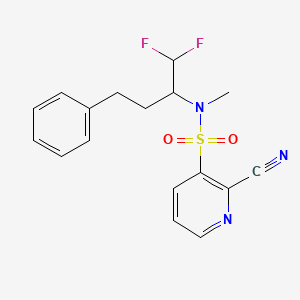
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide, also known as DPC 333, is a chemical compound that belongs to the class of sulfonamide drugs. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is responsible for inhibiting neuronal activity in the brain. The increased activity of the GABAergic system is thought to be responsible for the anxiolytic and antidepressant effects of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333.
Biochemical and Physiological Effects
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for the inhibitory effects on neuronal activity. Additionally, 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. The increased levels of BDNF are thought to be responsible for the neuroprotective effects of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333.
实验室实验的优点和局限性
One of the main advantages of using 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. Additionally, 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 in lab experiments is its relatively short half-life, which can make it difficult to maintain a stable concentration in the body. Additionally, the exact mechanism of action of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
未来方向
There are several potential future directions for research on 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor, which could have even greater therapeutic potential for the treatment of anxiety, depression, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 and its effects on the GABAergic system. Finally, more research is needed to explore the potential applications of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 in other areas of neuroscience, such as addiction and pain management.
合成方法
The synthesis of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 involves the reaction between 2-cyano-3-methylpyridine and 1,1-difluoro-4-phenylbut-2-ene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 as a white solid with a melting point of 174-176°C.
科学研究应用
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S/c1-22(25(23,24)16-8-5-11-21-14(16)12-20)15(17(18)19)10-9-13-6-3-2-4-7-13/h2-8,11,15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXEGYLAUMBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC1=CC=CC=C1)C(F)F)S(=O)(=O)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2765393.png)
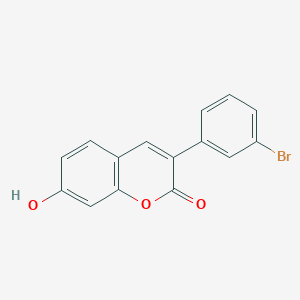

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2765397.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765398.png)

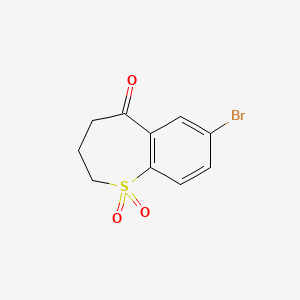
![2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine](/img/structure/B2765401.png)
![8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765402.png)
